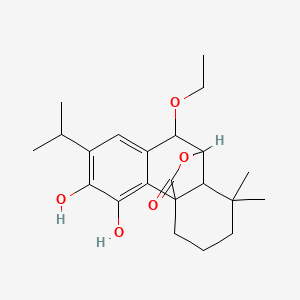

![molecular formula C12H14N4O6 B12105035 4-Amino-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12105035.png)

4-Amino-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

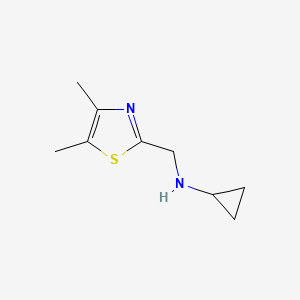

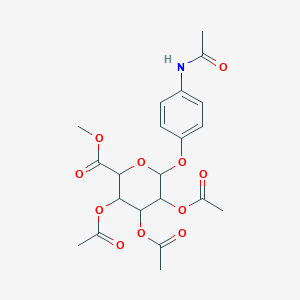

L'acide 4-amino-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylique, également connu sous le nom de sangivamycine, est un analogue nucléosidique de formule moléculaire C12H14N4O6 et de masse moléculaire 310,26 g/mol . Ce composé est réputé pour sa polyvalence en biomédecine, notamment dans les thérapies antivirales et l'oncologie.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de l'acide 4-amino-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylique implique plusieurs étapesLes conditions de réaction impliquent généralement l'utilisation de groupes protecteurs pour assurer des réactions sélectives à des sites spécifiques sur la molécule.

Méthodes de production industrielle

La production industrielle de ce composé utilise souvent des techniques de synthèse à grande échelle, optimisant les conditions de réaction pour maximiser le rendement et la pureté. Cela inclut l'utilisation de la chromatographie liquide haute performance (HPLC) pour la purification et des méthodes spectroscopiques avancées pour la caractérisation.

Analyse Des Réactions Chimiques

Types de réactions

L'acide 4-amino-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylique subit diverses réactions chimiques, notamment :

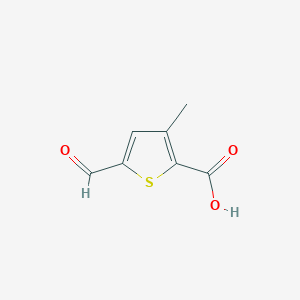

Oxydation : Cette réaction peut modifier le groupe amino ou la partie ribofuranosyle.

Réduction : Cible généralement le cycle pyrrolo[2,3-d]pyrimidine.

Substitution : Implique généralement le groupe amino ou le groupe acide carboxylique.

Réactifs et conditions courants

Oxydation : Réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Réactifs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.

Substitution : Réactifs comme les agents halogénants ou les nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que les réactions de substitution peuvent produire divers dérivés pyrrolo[2,3-d]pyrimidiniques substitués .

4. Applications de la recherche scientifique

L'acide 4-amino-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylique a un large éventail d'applications en recherche scientifique :

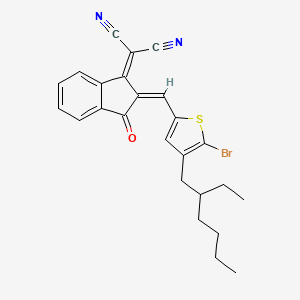

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie : Étudié pour son rôle dans les processus cellulaires et comme agent antiviral potentiel.

Médecine : Investigué pour son potentiel dans le traitement des infections virales et du cancer.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 4-amino-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylique implique son incorporation dans les acides nucléiques, ce qui conduit à l'inhibition de la synthèse de l'ADN et de l'ARN. Ce composé cible des enzymes spécifiques impliquées dans le métabolisme des acides nucléiques, telles que les ADN polymérases et les ARN polymérases dépendantes de l'ARN. En interférant avec ces enzymes, il peut inhiber la réplication virale et induire l'apoptose dans les cellules cancéreuses.

Applications De Recherche Scientifique

4-Amino-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in cellular processes and as a potential antiviral agent.

Medicine: Investigated for its potential in treating viral infections and cancer.

Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.

Mécanisme D'action

The mechanism of action of 4-Amino-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and RNA-dependent RNA polymerases. By interfering with these enzymes, it can inhibit viral replication and induce apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Composés similaires

4-Amino-5-iodo-7-(2-β-C-méthyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine : Un analogue nucléosidique purique à large activité antitumorale.

4-Amino-5-cyano-1-(2-désoxy-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine : Un autre analogue nucléosidique avec des propriétés anticancéreuses potentielles.

Unicité

L'acide 4-amino-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylique est unique en raison de son double rôle dans les thérapies antivirales et anticancéreuses. Sa capacité à inhiber à la fois la réplication virale et la prolifération des cellules tumorales en fait un composé précieux dans la recherche biomédicale.

Propriétés

IUPAC Name |

4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O6/c13-9-6-4(12(20)21)1-16(10(6)15-3-14-9)11-8(19)7(18)5(2-17)22-11/h1,3,5,7-8,11,17-19H,2H2,(H,20,21)(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXVKMQZIUJYSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methanone, [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl-](/img/structure/B12104952.png)

![(2R,4aR,7S,8R,8aR)-Hexahydro-7,8-dihydroxy-2-phenyl-5H-1,3-dioxino[5,4-b]pyridine-5-carboxylic Acid Phenylmethyl Ester](/img/structure/B12104977.png)

![(R)-N-[2-(4-Aminophenyl)propyl]propane-2-sulfonamide](/img/structure/B12104987.png)

![Tert-butyl 2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12104989.png)

![2-[[2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12104996.png)

![4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide](/img/structure/B12105011.png)